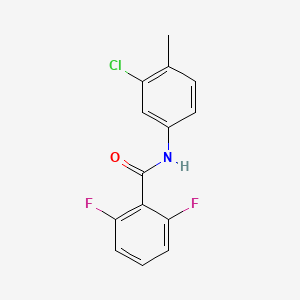

N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF2NO/c1-8-5-6-9(7-10(8)15)18-14(19)13-11(16)3-2-4-12(13)17/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVSDRZCSJQSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Chloro 4 Methylphenyl 2,6 Difluorobenzamide

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of the target molecule, N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide, logically disconnects the amide bond, identifying 3-chloro-4-methylaniline (B146341) and a 2,6-difluorobenzoyl derivative as the primary synthons. The successful synthesis of the final product is therefore highly dependent on the efficient preparation of these precursors.

Synthesis of 3-chloro-4-methylaniline Derivatives

3-Chloro-4-methylaniline is a crucial precursor, and its synthesis is well-established in chemical literature. A common and effective method involves the reduction of a nitrated precursor.

One prevalent route starts from 2-chloro-4-nitrotoluene. This starting material can be effectively reduced to the desired aniline (B41778) derivative. A general procedure for such a reduction involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a suitable solvent system. For instance, the reaction can be carried out using iron powder in a mixture of water and an organic solvent, with the addition of hydrochloric acid to facilitate the reduction. The reaction mixture is typically stirred at room temperature to ensure the complete conversion of the nitro group to an amino group. Following the reduction, a basic workup is usually employed to neutralize the acid and isolate the free aniline.

Another approach involves catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like hydrogen gas or a transfer hydrogenation reagent, to selectively reduce the nitro group. Catalytic hydrogenation is often favored for its clean reaction profile and high yields.

The table below summarizes a common synthetic route for 3-chloro-4-methylaniline.

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-chloro-4-nitrotoluene | Fe, HCl, H₂O/Organic Solvent, Room Temperature | 3-chloro-4-methylaniline | High |

Synthesis of 2,6-difluorobenzoyl Intermediates

The synthesis of the 2,6-difluorobenzoyl moiety, another critical component, can be approached in several ways, typically starting from 2,6-difluorobenzonitrile (B137791) or 2,6-difluorobenzoic acid.

The hydrolysis of 2,6-difluorobenzonitrile is a direct route to 2,6-difluorobenzoic acid. This can be achieved under either acidic or basic conditions. For example, heating 2,6-difluorobenzonitrile with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification, affords 2,6-difluorobenzoic acid in good yields.

To facilitate the subsequent amide bond formation, the carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride. 2,6-Difluorobenzoyl chloride can be readily prepared from 2,6-difluorobenzoic acid by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to accelerate the reaction. The reaction is typically performed in an inert solvent, and the excess thionyl chloride can be removed by distillation to yield the desired acyl chloride.

An alternative strategy involves the fluorination of a corresponding dichloro-precursor. For instance, 2,6-dichlorobenzoyl chloride can be converted to 2,6-difluorobenzoyl fluoride (B91410) through a halogen exchange reaction using a fluoride salt, such as potassium fluoride, at elevated temperatures.

The following table outlines a typical synthesis of 2,6-difluorobenzoyl chloride.

| Starting Material | Reagents and Conditions | Product |

| 2,6-difluorobenzoic acid | SOCl₂, cat. DMF, Inert Solvent | 2,6-difluorobenzoyl chloride |

Direct Amide Bond Formation Strategies for this compound

With the precursors in hand, the formation of the amide bond is the key step in the synthesis of this compound. This can be accomplished through various direct coupling methods.

Coupling Reactions and Catalytic Systems

The most straightforward approach for the synthesis of this compound is the reaction of 3-chloro-4-methylaniline with a reactive derivative of 2,6-difluorobenzoic acid, most commonly 2,6-difluorobenzoyl chloride. This is a classic Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or an aqueous solution of a hydroxide or carbonate. The reaction is often performed in a non-protic solvent such as dichloromethane (B109758), chloroform, or toluene.

In addition to the use of acyl chlorides, various coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, allowing for its reaction with the amine. Examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

More recently, catalytic methods for direct amidation have gained attention as they offer a more atom-economical and environmentally friendly alternative. Lewis acids, such as those based on titanium or zirconium, have been shown to catalyze the direct condensation of carboxylic acids and amines by activating the carboxylic acid. google.com For instance, titanium(IV) fluoride has been reported as an effective catalyst for the direct amidation of various carboxylic acids with amines. google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. When using the acyl chloride route, factors such as the stoichiometry of the reactants, the choice of base and solvent, reaction temperature, and reaction time all play a significant role.

For instance, using a slight excess of the aniline or acyl chloride can help to drive the reaction to completion. The choice of base is also critical; a hindered base may be preferred to minimize potential side reactions. The reaction temperature can be varied, with many acyl chloride-amine couplings proceeding readily at room temperature, while others may require gentle heating to achieve a reasonable reaction rate.

In the case of catalytic direct amidation, the catalyst loading, reaction temperature, and the removal of water, which is a byproduct of the reaction, are key parameters to optimize. The use of a Dean-Stark apparatus or molecular sieves can be employed to effectively remove water and shift the equilibrium towards the product.

Systematic studies on the impact of these variables can lead to the development of a robust and high-yielding protocol for the synthesis of the target compound.

Multi-Step Synthetic Approaches and Derivative Preparation

While direct amide bond formation is a common strategy, multi-step synthetic approaches can also be employed for the synthesis of this compound and its derivatives. These approaches may offer advantages in terms of introducing specific functional groups or overcoming challenges associated with the direct coupling of certain precursors.

For example, a multi-step sequence could involve the initial reaction of 3-chloro-4-methylaniline with a different acylating agent, followed by subsequent modifications to introduce the 2,6-difluorobenzoyl moiety. Alternatively, the 2,6-difluorobenzoyl scaffold could be constructed on a pre-existing N-(3-chloro-4-methylphenyl) fragment.

The synthesis of derivatives of this compound can be achieved by utilizing appropriately substituted precursors. For instance, by starting with different substituted anilines or benzoyl chlorides, a library of related compounds can be generated. These derivatives are often synthesized to explore structure-activity relationships in various applications.

Furthermore, the core structure of this compound can be further functionalized. For example, reactions targeting the aromatic rings could be employed to introduce additional substituents, leading to a wider range of chemical entities with potentially novel properties.

Sequential Functionalization of Aromatic Rings

Synthesis of 3-chloro-4-methylaniline:

The precursor, 3-chloro-4-methylaniline, is typically prepared from a more readily available starting material, such as 4-nitrotoluene. The synthesis involves a two-step sequence:

Chlorination: 4-Nitrotoluene undergoes electrophilic aromatic substitution, specifically chlorination, to introduce a chlorine atom at the position meta to the methyl group and ortho to the nitro group, yielding 3-chloro-4-methylnitrobenzene.

Reduction: The nitro group of 3-chloro-4-methylnitrobenzene is then reduced to an amine. This transformation can be achieved using various reducing agents, with common methods including catalytic hydrogenation or the use of metal/acid combinations.

| Step | Reactant | Reagent(s) | Product | Typical Conditions |

| 1 | 4-Nitrotoluene | Cl2, Lewis Acid Catalyst | 3-chloro-4-methylnitrobenzene | Varies |

| 2 | 3-chloro-4-methylnitrobenzene | H2, Pd/C or Fe/HCl | 3-chloro-4-methylaniline | Varies |

Synthesis of 2,6-difluorobenzoyl chloride:

The second key intermediate, 2,6-difluorobenzoyl chloride, is generally prepared from 2,6-difluorobenzoic acid. This conversion is a standard procedure in organic synthesis:

Halogenation: 2,6-Difluorobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid into the more reactive acyl chloride.

| Step | Reactant | Reagent(s) | Product | Typical Conditions |

| 1 | 2,6-Difluorobenzoic acid | SOCl₂ or (COCl)₂ | 2,6-difluorobenzoyl chloride | Anhydrous, often with a catalytic amount of DMF |

Final Coupling Reaction:

The final step in the synthesis is the amide bond formation between 3-chloro-4-methylaniline and 2,6-difluorobenzoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions. byjus.comwikipedia.orgquora.comchemeurope.com

| Step | Reactant 1 | Reactant 2 | Reagent(s) | Product | Typical Conditions |

| 1 | 3-chloro-4-methylaniline | 2,6-difluorobenzoyl chloride | Base (e.g., pyridine, triethylamine, or aqueous NaOH) | This compound | Aprotic solvent (e.g., dichloromethane, THF), room temperature |

The base in this reaction serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. byjus.com

Stereochemical Considerations in this compound Synthesis

The structure of this compound presents the potential for a specific type of stereoisomerism known as atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of this molecule, the single bond is the C-N bond connecting the aniline ring to the amide nitrogen.

The presence of bulky ortho substituents on both the benzoyl and the aniline rings can restrict the free rotation around this C-N bond. In this compound, the two fluorine atoms on the benzoyl ring and the chloro and methyl groups on the aniline ring contribute to this steric hindrance. If the rotational barrier is sufficiently high, the molecule can exist as a pair of stable, non-interconverting enantiomers.

The stability of these atropisomers is dependent on the energy barrier to rotation. Factors influencing this barrier include the size and electronic nature of the ortho substituents. A larger steric clash results in a higher rotational barrier and more stable atropisomers.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound, particularly the final coupling step, often employs chlorinated solvents like dichloromethane and stoichiometric amounts of organic bases, which can have environmental and economic drawbacks. The application of green chemistry principles aims to mitigate these issues.

Alternative Solvents:

A key focus of green chemistry is the replacement of hazardous solvents. For amide bond formation, several greener alternatives to chlorinated solvents have been investigated. These include:

Water: Under certain conditions, particularly in biphasic systems, water can be an effective and environmentally benign solvent for Schotten-Baumann reactions. rsc.org

Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have been shown to be effective replacements for traditional aprotic solvents in amide synthesis.

Solvent-free conditions: In some cases, it may be possible to conduct the reaction without a solvent, which is the most ideal scenario from a green chemistry perspective.

Catalytic Methods:

Another core principle of green chemistry is the use of catalysis to reduce waste. While the traditional Schotten-Baumann reaction is efficient, alternative catalytic methods for amide bond formation are an active area of research. These include:

Metal-catalyzed amidation: Various transition metal catalysts have been developed for the direct coupling of carboxylic acids and amines, which would eliminate the need to convert the carboxylic acid to the acyl chloride, thus improving atom economy. nih.gov

Enzymatic synthesis: Biocatalysts, such as lipases, can be used to form amide bonds under mild conditions. This approach offers high selectivity and reduces the use of harsh reagents.

Energy Efficiency:

Optimizing reaction conditions to reduce energy consumption is also a crucial aspect of green chemistry. This can involve:

Lowering reaction temperatures: The use of more active catalysts can allow reactions to be run at lower temperatures.

Microwave-assisted synthesis: Microwave irradiation can often significantly reduce reaction times and, in some cases, improve yields, leading to a more energy-efficient process.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar Studies of N 3 Chloro 4 Methylphenyl 2,6 Difluorobenzamide Analogues

Systematic Substituent Effects on Biological Activity of N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide Derivatives

The 3-chloro-4-methylphenyl group, often referred to as the aniline (B41778) ring in the broader context of benzoylphenylureas, plays a crucial role in the molecule's interaction with its biological target. Research into related benzoylphenylurea (B10832687) insecticides has shown that the nature and position of substituents on this aromatic ring are critical for insecticidal activity. researchgate.net

Generally, the presence of electron-withdrawing groups on this ring is beneficial for activity. researchgate.net In the parent compound, the chlorine atom at the 3-position serves this purpose. Altering the substitution pattern can lead to significant changes in potency. For instance, moving the chloro group or replacing it with other halogens (e.g., bromine or fluorine) can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity.

Table 1: Effect of Substitutions on the Aniline Moiety of Benzoylphenylurea Analogues This table is illustrative, based on general findings for the benzoylphenylurea class.

| R1 (Position 3) | R2 (Position 4) | Relative Biological Activity |

| Cl | CH₃ | High (Reference) |

| Cl | F | Generally maintained or slightly altered |

| Br | CH₃ | Often maintained or slightly increased |

| H | CH₃ | Significantly reduced |

| Cl | H | Reduced |

| Cl | CF₃ | Often high |

The 2,6-difluorobenzamide (B103285) motif is a key pharmacophore for the biological activity of this class of compounds. nih.gov The two fluorine atoms at the ortho positions are particularly important. nih.gov These fluorine atoms induce a non-planar conformation between the benzamide (B126) group and the phenyl ring, which is believed to be the active conformation for binding to the target site. nih.gov This conformational control is a critical aspect of the high potency observed in many 2,6-difluorobenzamide derivatives. nih.gov

Furthermore, the fluorine atoms can participate in favorable interactions, such as hydrogen bonds and hydrophobic interactions, within the binding pocket of the target protein. nih.gov Studies on related benzamide inhibitors have confirmed that replacing the 2,6-difluoro substitution pattern is highly detrimental to activity. nih.gov For example, removing the fluorine atoms or replacing them with larger groups like chlorine can lead to a significant loss of potency, likely due to steric hindrance and the loss of the specific conformational and electronic effects imparted by fluorine. researchgate.net

Some research has explored replacing the aniline moiety with other heterocyclic rings, such as pyrimidine, while retaining the 2,6-difluorobenzamide core, creating novel benzoylurea (B1208200) derivatives with antifungal and antibacterial activities. mdpi.com

Table 2: Impact of Modifications on the Benzamide Moiety This table is illustrative, based on general findings for benzamide-based inhibitors.

| Substituent at Position 2 | Substituent at Position 6 | Relative Biological Activity | Rationale for Activity Change |

| F | F | High (Reference) | Induces active conformation; favorable interactions |

| H | H | Very Low | Loss of conformational rigidity and key interactions |

| Cl | Cl | Low to Moderate | Steric hindrance; altered electronic properties |

| F | H | Reduced | Loss of symmetrical electronic and steric influence |

The amide bond (-CO-NH-) is the central linkage connecting the two aromatic moieties and is essential for maintaining the structural integrity of the molecule. Its hydrogen bonding capabilities, specifically the N-H proton and the carbonyl oxygen, are critical for binding to the target enzyme. nih.gov

Attempts to modify this linker have generally resulted in a significant loss of biological activity. For example, in SAR studies of similar benzamide analogues, replacing the amide group with a sulfonamide (-SO₂-NH-) was not well tolerated. researchgate.net Likewise, removal of the carbonyl group and its replacement with a methylene (B1212753) unit (-CH₂-NH-) also led to inactive compounds. researchgate.net These findings underscore the importance of the specific electronic and hydrogen-bonding properties of the carboxamide group for molecular recognition and biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR is a computational modeling technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows researchers to predict the activity of new, yet-to-be-synthesized compounds, thereby streamlining the drug discovery and development process. nih.govui.ac.id

Ligand-Based and Structure-Based Computational Models

For analogues of this compound, both ligand-based and structure-based QSAR models can be developed.

Ligand-Based Models: These models are used when the 3D structure of the biological target is unknown. They rely on a set of molecules with known activities to derive a predictive model. The model is built by correlating molecular descriptors (physicochemical properties like hydrophobicity, electronic properties, and steric parameters) with the observed biological activity. ui.ac.id For benzoylphenylurea derivatives, descriptors such as LogP (hydrophobicity), dipole moment, and atomic net charges have been used to build multiple linear regression (MLR) models. ui.ac.id

Structure-Based Models: When the 3D structure of the target protein is available, structure-based methods like molecular docking can be employed. nih.gov Docking simulates the interaction between a ligand and its target, predicting the preferred binding orientation and affinity. nih.gov The information from docking, such as binding energies and specific interactions (e.g., hydrogen bonds), can be used as descriptors in a QSAR model. nih.gov This integrated approach provides a more detailed understanding of the molecular interactions driving activity. nih.gov

Predictive Capabilities for Novel this compound Derivatives

A well-validated QSAR model serves as a powerful predictive tool. By inputting the calculated descriptors for a novel, designed derivative of this compound, its biological activity can be estimated before it is synthesized in the lab. ui.ac.id

For example, a QSAR study on a series of nicotinamide (B372718) derivatives showed that inhibitory activity was dependent on the hydrophobicity (π) and the shape (Biv) of substituents on the phenyl ring. nih.gov Such models can guide chemists to focus their synthetic efforts on compounds with the highest predicted potency. This in silico screening significantly reduces the time and resources required for the discovery of new and more effective compounds by prioritizing the synthesis of derivatives with optimal electronic, steric, and hydrophobic properties. ui.ac.idresearchgate.net

Molecular Mechanism of Action of N 3 Chloro 4 Methylphenyl 2,6 Difluorobenzamide

Identification and Characterization of Putative Molecular Targets

The biological activity of benzamide (B126) derivatives is often attributed to their ability to interact with and inhibit essential cellular enzymes. For the class of 2,6-difluorobenzamides, two primary molecular targets have been identified: chitin (B13524) biosynthesis enzymes in invertebrates and cell division proteins in bacteria.

Interactions with Chitin Biosynthesis Enzymes (e.g., CHS1 inhibition)

One of the most well-documented mechanisms for benzamide compounds, particularly the benzoylurea (B1208200) insecticides, is the inhibition of chitin synthesis. Chitin is a crucial structural polysaccharide in the exoskeleton of arthropods and the cell walls of fungi. The enzyme chitin synthase (CHS) is responsible for polymerizing N-acetylglucosamine to form chitin chains. Inhibition of this process is catastrophic for organisms that rely on chitin for structural integrity, especially during molting. While the precise interactions are complex, it is understood that these compounds interfere with the catalytic activity of CHS, preventing the formation of a functional cuticle. This leads to failed molting and ultimately the death of the insect.

Modulation of Bacterial Cell Division Proteins (e.g., FtsZ inhibition)

A significant area of research for 2,6-difluorobenzamide (B103285) derivatives has been their potential as novel antibiotics through the inhibition of the bacterial cell division protein FtsZ. nih.govresearchgate.net FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, a structure that constricts to divide the bacterial cell during replication. nih.gov By binding to FtsZ, these compounds can disrupt its polymerization dynamics, either by preventing filament formation or by creating overly stable polymers that cannot constrict properly. nih.gov This action effectively halts cell division, leading to bacterial cell death. The FtsZ protein is a highly attractive target for antibiotics because it is highly conserved across many bacterial species but is absent in eukaryotes, offering a high degree of selectivity. nih.govnih.gov

| Target | Organism Class | Mechanism | Outcome |

| Chitin Synthase (CHS) | Arthropods, Fungi | Inhibition of chitin polymerization | Disrupted cuticle formation, molting failure |

| FtsZ Protein | Bacteria | Disruption of Z-ring formation and dynamics | Inhibition of cell division, bactericidal effect |

Cellular and Biochemical Pathway Perturbations

The inhibition of these molecular targets leads to significant disruptions in cellular processes and developmental pathways.

Effects on Cell Wall/Membrane Integrity in Invertebrates

In invertebrates such as insects, the primary consequence of inhibiting chitin biosynthesis is a compromised exoskeleton. The cuticle, which acts as both a structural support and a protective barrier, loses its integrity. During the molting process, the new cuticle fails to form correctly, resulting in a soft, malformed exoskeleton that cannot withstand the internal pressure of the organism or provide adequate muscle attachment points. This ultimately leads to a failure to shed the old cuticle (ecdysis) and death.

Interference with Developmental Processes in Arthropods

The life cycle of arthropods is characterized by a series of molts, where the organism sheds its exoskeleton to grow. This process is tightly regulated by a cascade of hormones and enzymes. By inhibiting a key step—chitin synthesis—N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide and related compounds act as potent insect growth regulators (IGRs). They disrupt the normal developmental progression from one life stage (instar) to the next. The effects are most pronounced at times of molting, leading to high mortality rates between larval stages or during the transition to pupa and adult.

Mechanistic Basis of Selective Activity

The selective toxicity of this compound is a key feature of its potential applications and is rooted in the fundamental biochemical differences between target and non-target organisms.

Computational Chemistry and Molecular Modeling of N 3 Chloro 4 Methylphenyl 2,6 Difluorobenzamide

Conformational Analysis and Potential Energy Surface Mapping of N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound involves exploring the molecule's potential energy surface to identify its most stable conformations. The rotational barriers around the amide bond and the bonds connecting the phenyl rings to the urea (B33335) bridge are of particular interest.

τ1: C(O)-N(H)-C(phenyl)

τ2: C(phenyl)-C(O)-N(H)

The interplay of steric and electronic effects of the chloro and methyl substituents on the second phenyl ring also contributes to the conformational landscape. Computational methods such as Density Functional Theory (DFT) are often employed to accurately calculate the energies of different conformers and map the potential energy surface.

Molecular Docking and Ligand-Protein Interaction Studies of this compound with Target Receptors

Benzoylurea (B1208200) insecticides are known to act as inhibitors of chitin (B13524) synthase, a crucial enzyme in the biosynthesis of chitin, which is an essential component of the insect exoskeleton. nih.govnih.govresearchgate.net Therefore, chitin synthase is the primary target receptor for molecular docking studies of this compound.

Molecular docking simulations predict the preferred orientation of the ligand when bound to the active site of the protein. These simulations can elucidate the specific interactions that stabilize the ligand-protein complex. For this compound, the interactions with chitin synthase are expected to involve a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds.

The 2,6-difluoro-substituted benzoyl group is likely to play a key role in binding. The amide linker can act as both a hydrogen bond donor and acceptor. The 3-chloro-4-methylphenyl moiety likely fits into a hydrophobic pocket within the enzyme's active site. The chlorine atom may also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding.

Table 1: Predicted Interactions between this compound and Chitin Synthase

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues in Chitin Synthase (Hypothetical) |

| Hydrogen Bonding | Amide N-H (donor) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bonding | Amide C=O (acceptor) | Arginine, Lysine, Serine |

| Hydrophobic | 3-chloro-4-methylphenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrophobic | 2,6-difluorobenzoyl ring | Alanine, Proline |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations to Elucidate Binding Stability and Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can assess the stability of the docked conformation and reveal the flexibility of both the ligand and the protein's active site. nih.gov

For the this compound-chitin synthase complex, an MD simulation would typically be run for several nanoseconds to observe the conformational changes and interactions. Key parameters analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the strength of the interaction.

These simulations can provide a more realistic model of the binding event and help to refine the understanding of the compound's mechanism of action at the molecular level.

In Silico Screening for Novel this compound Analogues

The structural and interaction information gleaned from conformational analysis and docking studies can be leveraged for the in silico screening of large chemical libraries to identify novel and potentially more potent analogues of this compound. tandfonline.comtandfonline.com

Virtual screening can be performed using two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target receptor (chitin synthase). A library of compounds is docked into the active site, and the compounds are ranked based on their predicted binding affinity. This approach is highly effective when a high-quality crystal structure of the target protein is available. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of known active compounds. A pharmacophore model is developed based on the key chemical features of this compound that are essential for its activity. This model is then used to search for other molecules in a database that possess a similar arrangement of these features.

The identified hits from virtual screening are then subjected to further computational analysis, such as more rigorous docking and MD simulations, before being prioritized for chemical synthesis and biological testing. This iterative process of computational design and experimental validation can significantly accelerate the discovery of new and improved chitin synthase inhibitors.

Environmental Fate and Degradation Pathways of N 3 Chloro 4 Methylphenyl 2,6 Difluorobenzamide

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a potential environmental fate pathway for many organic chemicals. However, for N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide, studies have shown that this is not a significant degradation route on soil surfaces.

In a study investigating the soil surface photolytic behavior, samples of moist and dry soil treated with radiolabelled this compound were irradiated continuously for up to 17 days. The results indicated no significant degradation of the parent compound, with 84% to 99% remaining after the irradiation period. nih.gov This suggests a high degree of stability to photolysis in the terrestrial environment.

While direct photodegradation on soil is limited, the physical-chemical properties of this compound, such as its low volatility, also indicate that accelerated photochemical degradation in water is not expected to be a major dissipation pathway. regulations.gov

Hydrolytic Degradation Pathways of this compound in Aqueous Systems

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis is highly dependent on the pH and temperature of the aqueous system.

Under typical environmental conditions (25°C), the compound shows virtually no degradation in sterile buffer solutions at pH 5 and pH 7 over a 30-day period. regulations.gov At pH 9, only minor transformation of approximately 5% was observed under the same conditions. regulations.gov This indicates that abiotic hydrolysis is not a major transformation pathway for this compound in the environment at ambient temperatures. regulations.gov

However, under more extreme conditions, the rate of hydrolysis increases. At elevated temperatures (50°C and 70°C) and a high pH of 9, accelerated degradation is observed. regulations.gov The primary hydrolytic degradation pathway involves the cleavage of the amide bond, which connects the 2,6-difluorobenzoyl and the 3-chloro-4-methylphenyl moieties of the molecule.

This cleavage results in the formation of two primary degradation products:

2,6-difluorobenzamide (B103285)

N-(3-chloro-4-methylphenyl)amine (also known as 3-chloro-4-methylaniline)

Further degradation of 2,6-difluorobenzamide can lead to the formation of 2,6-difluorobenzoic acid . regulations.gov Additionally, under certain conditions, a cyclization reaction can occur, leading to the formation of a minor degradate. regulations.gov

The table below summarizes the stability of this compound under various hydrolytic conditions.

| pH | Temperature (°C) | Degradation | Primary Degradation Products |

| 5 | 25 | Virtually None | Not Applicable |

| 7 | 25 | Virtually None | Not Applicable |

| 9 | 25 | Minor (~5%) | 2,6-difluorobenzamide, N-(3-chloro-4-methylphenyl)amine |

| 9 | 50-70 | Accelerated | 2,6-difluorobenzamide, N-(3-chloro-4-methylphenyl)amine, 2,6-difluorobenzoic acid |

Microbial Biotransformation and Metabolite Identification in Soil and Water Systems (excluding mammalian metabolism)

Microbial biotransformation is a significant pathway for the degradation of this compound in soil environments. Microorganisms in the soil can utilize the compound as a source of carbon and energy, leading to its breakdown into simpler molecules.

In aerobic soil metabolism studies, this compound was found to degrade with half-lives ranging from 9 to 24 days in microbially active soil. regulations.gov In sterilized soil, the degradation was significantly slower, with half-lives of 17 to 83 days, confirming the primary role of microorganisms in its breakdown. regulations.gov

The primary step in the microbial degradation pathway is the cleavage of the amide bond, similar to the hydrolytic pathway. This results in the formation of two major metabolites: regulations.govnih.gov

(2,5-dichloro-4-(1,1,2,3,3,3-hexafluoro-propoxy)-phenyl)-urea (CGA 238277)

2,5-dichloro-4-(1,1,2,3,3,3-hexafluoro-propoxy)-phenylamine (CGA 224443)

Further microbial action can lead to the degradation of these primary metabolites. For instance, the metabolite 2,6-difluorobenzamide (CGA 149772), formed from the other part of the parent molecule, is also subject to microbial degradation, with a reported half-life of 4.4 days in aerobic soil. nih.govfao.org This can be further transformed into 2,6-difluorobenzoic acid (CGA 149776). regulations.gov

Mineralization, the complete breakdown of an organic compound to carbon dioxide and water, has been observed, with up to 59% of the applied radioactivity being converted to CO2 in some studies. regulations.gov A significant portion of the radioactivity can also become incorporated into the soil matrix as unextracted residues. regulations.gov

The table below presents the major soil metabolites of this compound.

| Metabolite Reference | Chemical Name | Fraction in Soil |

| CGA 238277 | (2,5-dichloro-4-(1,1,2,3,3,3-hexafluoro-propoxy)-phenyl)-urea | Major |

| CGA 224443 | 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoro-propoxy)-phenylamine | Major |

| CGA 149772 | 2,6-difluorobenzamide | Minor |

| CGA 149776 | 2,6-difluorobenzoic acid | Minor |

Information on the microbial biotransformation of this compound in water systems is less detailed. However, given its degradation in soil, it is expected that aquatic microorganisms would also contribute to its breakdown, likely through similar amide bond cleavage pathways.

Sorption and Leaching Behavior in Soil and Sediment Matrices

The sorption and leaching behavior of a chemical determines its mobility in the soil and its potential to reach groundwater. This compound exhibits strong sorption to soil and sediment, which significantly limits its mobility.

The high octanol-water partition coefficient (log Kow) of 5.12 indicates that the compound is lipophilic and has a strong affinity for organic matter in the soil. regulations.gov This leads to strong binding to soil particles and a low potential for leaching.

Adsorption and desorption studies have characterized this compound as being immobile in soil. nih.gov The Freundlich adsorption coefficient (Kf) values have been reported in the range of 166-2350 mL/g, and the organic carbon-normalized adsorption coefficient (Kfoc) values are in the range of 11888-74833 mL/g, indicating very strong adsorption. nih.gov

Column leaching studies have confirmed the low mobility of this compound. In these studies, the majority of the applied radioactivity (46% to 58%) remained in the top 2 cm of the soil column. nih.gov The amount of radioactivity recovered in the leachate was less than 2% of the applied amount. nih.gov

The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the potential for a pesticide to leach to groundwater. The calculated GUS for this compound is -1.48, which classifies it as having a low leachability potential. nih.gov

The table below summarizes the sorption and leaching parameters for this compound.

| Parameter | Value | Interpretation |

| Log Kow | 5.12 | High potential for sorption |

| Freundlich Kf (mL/g) | 166 - 2350 | Strong sorption |

| Kfoc (mL/g) | 11888 - 74833 | Very strong sorption to organic carbon |

| GUS Index | -1.48 | Low leachability |

Resistance Mechanisms to N 3 Chloro 4 Methylphenyl 2,6 Difluorobenzamide in Target Organisms

Biochemical Resistance Mechanisms (e.g., enzymatic detoxification)

Biochemical resistance to N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide primarily involves the enhanced enzymatic detoxification of the insecticide by the target organism. This metabolic resistance is a common strategy employed by insects to neutralize toxic compounds. The two main enzyme families implicated in the detoxification of benzoylurea (B1208200) insecticides are Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).

GSTs are a family of enzymes that catalyze the conjugation of reduced glutathione to a wide variety of xenobiotics, rendering them more water-soluble and easier to excrete. researchgate.net Studies on benzoylurea-resistant strains of the diamondback moth, Plutella xylostella, have indicated that elevated GST activity is associated with resistance. researchgate.net While direct quantitative data for this compound is limited, research on other benzoylureas has shown a significant increase in GST activity in resistant populations.

Cytochrome P450 monooxygenases are a large and diverse group of enzymes that play a critical role in the metabolism of a broad range of endogenous and exogenous compounds, including insecticides. Overexpression of P450 genes can lead to enhanced metabolism of insecticides, thereby reducing their efficacy. While the specific P450 enzymes involved in the detoxification of this compound are not fully elucidated, the involvement of this enzyme family in resistance to other benzoylureas is well-documented.

| Enzyme Family | General Role in Insecticide Resistance | Evidence in Benzoylurea Resistance |

|---|---|---|

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to insecticides, increasing their solubility and facilitating excretion. researchgate.net | Elevated GST activity has been observed in benzoylurea-resistant strains of Plutella xylostella. researchgate.net |

| Cytochrome P450 Monooxygenases (P450s) | Metabolize a wide range of insecticides through oxidative reactions, leading to their detoxification. | Overexpression of P450 genes is a known mechanism of resistance to various insecticides, including some benzoylureas. |

Genetic Basis of Resistance Development in Invertebrate Populations

The primary genetic mechanism of resistance to this compound and other benzoylurea insecticides is target-site insensitivity. This arises from mutations in the gene encoding the target protein, chitin (B13524) synthase 1 (CHS1). Chitin is a vital component of the insect exoskeleton, and its synthesis is inhibited by benzoylureas.

A key mutation identified in resistant populations of Plutella xylostella is a single nucleotide polymorphism in the CHS1 gene, leading to an amino acid substitution from isoleucine to methionine at position 1042 (I1042M). nih.govresearchgate.netuan.edu.mx This mutation alters the binding site of the insecticide, reducing its affinity for the CHS1 enzyme and thereby conferring a high level of resistance. nih.gov

The frequency of the I1042M mutation is significantly higher in benzoylurea-resistant populations compared to susceptible ones. For instance, in one study, the frequency of the homozygous resistant genotype (1042M/1042M) was 100% in a P. xylostella population selected for benzoylurea resistance, while it was only 7% in a susceptible population from the same geographic region. nih.gov

| Population Status | Genotype | Frequency (%) | Reference |

|---|---|---|---|

| Susceptible (Plutella xylostella) | I/I (Wild Type) | - | nih.gov |

| I/M (Heterozygous) | - | nih.gov | |

| M/M (Homozygous Resistant) | 7 | nih.gov | |

| Resistant (Plutella xylostella) | I/I (Wild Type) | 0 | nih.gov |

| I/M (Heterozygous) | 0 | nih.gov | |

| M/M (Homozygous Resistant) | 100 | nih.gov |

Cross-Resistance Patterns with Other Chemical Classes

The development of resistance to this compound can also result in cross-resistance to other insecticides. This phenomenon occurs when a single resistance mechanism confers protection against multiple toxicants.

In the case of benzoylurea resistance, strong cross-resistance is commonly observed within the same chemical class. For example, a P. xylostella strain selected for resistance to triflumuron, another benzoylurea, exhibited high levels of cross-resistance to other benzoylureas.

Furthermore, the I1042M mutation in the CHS1 gene has been shown to confer cross-resistance to insecticides from a different chemical class, the oxazolines, such as etoxazole (B1671765). nih.govuan.edu.mx This is because etoxazole also targets the chitin synthase enzyme, and the mutation affects the binding of both types of compounds.

| Insecticide Class | Example Compound | Cross-Resistance Observed in Benzoylurea-Resistant Strains | Mechanism |

|---|---|---|---|

| Benzoylureas | Triflumuron, Lufenuron, Flufenoxuron | Yes (High) | Target-site modification (I1042M mutation in CHS1) |

| Oxazolines | Etoxazole | Yes | Shared target site (CHS1) and impact of the I1042M mutation nih.govuan.edu.mx |

Future Directions in Research on N 3 Chloro 4 Methylphenyl 2,6 Difluorobenzamide

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide, and what analytical techniques are recommended for verifying its purity?

- Methodology : The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with 3-chloro-4-methylaniline under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, purification via column chromatography or recrystallization is advised. Purity verification employs HPLC (to assess >98% purity) and 1H/13C NMR (to confirm substitution patterns and absence of byproducts) .

Q. How is the crystal structure of benzamide derivatives like this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX CCD diffractometer is standard. Data collection involves monochromatic Mo-Kα radiation (λ = 0.71073 Å), followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Hydrogen bonding and torsion angles are analyzed to validate molecular geometry .

Q. What spectroscopic techniques are critical for characterizing the electronic environment of the difluorobenzamide moiety?

- Methodology : 19F NMR is indispensable for probing fluorine substituents, while FT-IR identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, essential for distinguishing regioisomers .

Advanced Research Questions

Q. How can crystallographic disorder in the alkyl/aryl substituents of this compound be resolved during refinement?

- Methodology : Use SHELXL’s PART and SUMP commands to model disorder with split positions. For example, in , terminal -CHF2 groups exhibited 0.67:0.33 occupancy, refined using isotropic displacement parameters. Constraints (e.g., DFIX, SIMU) ensure geometric realism .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzamide-based insecticides?

- Methodology : Compare bioassay data (e.g., LC50 values) against structural variations (e.g., halogen placement, substituent bulk). For instance, replacing 4-methyl with 4-trifluoromethoxy (as in Novaluron) enhances insecticidal activity due to increased lipophilicity . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to chitin synthase .

Q. How do hydrogen bonding patterns in the crystal lattice influence the stability and bioavailability of this compound?

- Methodology : Analyze intermolecular interactions (e.g., N–H⋯O bonds forming C(4) chains) using Mercury software. In , hydrogen bonds along the [100] axis contributed to a dense packing index (0.174), correlating with low hygroscopicity and enhanced shelf stability .

Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and in vivo studies for benzamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.